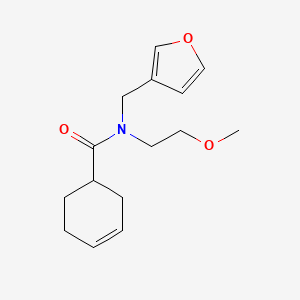

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)cyclohex-3-enecarboxamide

説明

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)cyclohex-3-enecarboxamide is a carboxamide derivative featuring a cyclohex-3-ene ring core substituted with two distinct groups: a furan-3-ylmethyl moiety and a 2-methoxyethyl chain.

特性

IUPAC Name |

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)cyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-18-10-8-16(11-13-7-9-19-12-13)15(17)14-5-3-2-4-6-14/h2-3,7,9,12,14H,4-6,8,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBLVULMPGALQCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=COC=C1)C(=O)C2CCC=CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)cyclohex-3-enecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

Anticancer Activity

Preliminary studies indicate that derivatives of furan compounds, including those similar to N-(furan-3-ylmethyl)-N-(2-methoxyethyl)cyclohex-3-enecarboxamide, exhibit anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle proteins.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| HeLa | 15 | Apoptosis induction | |

| MCF-7 | 20 | Cell cycle arrest |

Antimicrobial Activity

In addition to anticancer effects, compounds with similar structures have been evaluated for antimicrobial activity. Studies have demonstrated that furan derivatives can inhibit bacterial growth, suggesting potential applications in treating infections.

Table 2: Antimicrobial Activity Overview

| Microorganism Tested | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 32 µg/mL | |

| S. aureus | 16 µg/mL |

The biological activity of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)cyclohex-3-enecarboxamide can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels in cells, leading to oxidative stress and subsequent cell death.

- Enzyme Inhibition : Certain furan derivatives act as inhibitors for key enzymes involved in cell proliferation and survival.

- Gene Expression Modulation : These compounds may alter the expression of genes associated with apoptosis and cell cycle regulation.

Case Studies

A notable case study involved the evaluation of a related furan derivative in a clinical setting. The compound demonstrated significant efficacy against specific cancer types, leading to further investigation into its use as a therapeutic agent.

Case Study Overview

類似化合物との比較

Research Findings and Implications

- Antioxidant Potential: Hydroxamic acid analogs (e.g., Compound 8 in ) exhibit radical-scavenging activity in DPPH assays, but the target compound’s lack of an N-hydroxy group makes similar activity unlikely unless alternative mechanisms exist .

- Agrochemical Relevance : Furmecyclox’s pesticidal activity suggests that furan-carboxamide hybrids are viable leads, though the target compound’s cyclohexene ring may require optimization for target specificity .

- Solubility and Stability : The 2-methoxyethyl group, as seen in MEMPBF4, is associated with enhanced polar solubility, which could aid formulation in drug delivery systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。